molecular formula C20H14F2N4O2 B2709431 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 1251612-67-5

2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Cat. No.: B2709431
CAS No.: 1251612-67-5
M. Wt: 380.355
InChI Key: KJPNVBXMXJLNED-UHFFFAOYSA-N
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Description

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide (CAS 1251612-67-5) is a synthetically engineered pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C20H14F2N4O2 and a molecular weight of 380.3, features a distinct 6-oxopyrimidin-1(6H)-yl core structure substituted with a cyano group, two fluorophenyl rings, and a fluorobenzyl-acetamide side chain . Its specific molecular architecture, particularly the electron-withdrawing fluorine and cyano substituents, makes it a valuable scaffold for investigating structure-activity relationships (SAR) and for the development of novel small-molecule inhibitors. Pyrimidine-based compounds analogous to this structure have demonstrated broad potential in pharmaceutical research, including applications as viral polymerase inhibitors and in the treatment of cystic fibrosis transmembrane conductance regulator (CFTR) mediated diseases . The presence of multiple hydrogen bond acceptors and a planar aromatic system suggests potential for targeted protein interactions. This product is intended for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant material safety data sheet (MSDS) before use.

Properties

IUPAC Name

2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N4O2/c21-16-5-1-13(2-6-16)10-24-18(27)12-26-19(14-3-7-17(22)8-4-14)25-11-15(9-23)20(26)28/h1-8,11H,10,12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPNVBXMXJLNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-Cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a synthetic organic compound belonging to the class of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with various substituents, suggests significant potential for biological activity, particularly in therapeutic applications. This article reviews the biological activity, synthesis, and potential therapeutic implications of this compound based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C22H19F2N4O2C_{22}H_{19}F_{2}N_{4}O_{2} with a molecular weight of approximately 388.4g/mol388.4\,g/mol. The presence of cyano and fluorine groups enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation and apoptosis pathways. The compound's ability to modulate these pathways may lead to effective treatments for various cancers.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that similar pyrimidine derivatives possess inhibitory effects against a range of bacteria and fungi. The mechanism often involves disrupting cellular processes or inhibiting key enzymes necessary for microbial growth.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyrimidine ring through cyclization reactions.
  • Introduction of the cyano and fluorophenyl groups via nucleophilic substitution.
  • Acetamide formation through acylation reactions.

The synthesis requires precise control of reaction conditions to optimize yield and purity, often utilizing techniques such as column chromatography for purification.

Case Studies and Research Findings

A review of recent literature reveals several studies highlighting the biological activity of related compounds:

Study ReferenceBiological ActivityFindings
AnticancerDemonstrated inhibition of proliferation in various cancer cell lines with IC50 values ranging from 0.5 to 10 µM.
AntimicrobialShowed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Enzyme InhibitionInhibited key metabolic enzymes in cancer cells, leading to increased apoptosis rates in treated cells.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide exhibit promising anticancer properties. The presence of the cyano and fluorophenyl groups enhances the compound's ability to interact with specific enzymes involved in cancer cell proliferation. Studies have shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, suggesting that this compound may serve as a lead for developing new anticancer agents.

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. This compound's structure suggests potential effectiveness against a range of pathogens, including bacteria and fungi. Preliminary studies have indicated that modifications in the pyrimidine ring can enhance antimicrobial efficacy, making this compound a candidate for further investigation in antibiotic development .

Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific biological targets such as enzymes or receptors. The cyano group increases lipophilicity, facilitating cellular uptake, while the fluorophenyl moiety may enhance binding affinity through hydrophobic interactions. This property makes it a potential inhibitor for key enzymes involved in metabolic pathways relevant to various diseases .

Neuroprotective Effects

Emerging research suggests that compounds with similar structures may exhibit neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the ability of such compounds to modulate neurotransmitter systems and reduce oxidative stress .

Synthesis and Development

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This involves cyclization reactions using appropriate precursors.
  • Introduction of Functional Groups : The cyano and fluorophenyl groups are introduced through substitution reactions.
  • Final Acetamide Formation : The acetamide side chain is added, completing the synthesis.

Control over reaction conditions such as temperature, solvent choice, and catalyst type is critical to achieving high yields and purity.

Case Studies

StudyFindings
Study on Anticancer ActivityDemonstrated inhibition of cancer cell proliferation at micromolar concentrations.
Antimicrobial TestingShowed effective inhibition against Gram-positive bacteria .
Neuroprotective AssessmentIndicated potential protective effects on neuronal cells under oxidative stress conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs differ in core heterocycles, substituents, and linker groups, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents/Linker Key Properties/Bioactivity Source
Target Compound Pyrimidinone (6-oxo) 5-CN, 2-(4-Fluorophenyl); Acetamide linker to 4-fluorobenzyl Enhanced metabolic stability; potential protease inhibition via H-bonding (e.g., Gly143 interaction) N/A
2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide Pyrimidinone (6-oxo) 4-Ethyl, 5-CN; Thioacetamide linker to 4-fluorophenyl Increased lipophilicity (logP ~2.8); sulfur linker may reduce solubility vs. oxygen analogs
N-(4-Fluorobenzyl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide Pyridazinone (6-oxo) 3-(2-Fluoro-4-methoxyphenyl); Acetamide linker to 4-fluorobenzyl Pyridazine core alters electronic density; methoxy group introduces steric hindrance, affecting binding
N-(4-Fluorobenzyl)-2-(5-oxotetrazolo[1,5-c]quinazolin-6-yl)acetamide Tetrazoloquinazolinone Tetrazolo-quinazolinone core; Acetamide linker to 4-fluorobenzyl High anticancer activity (33–34% inhibition in UO-31/RPMI-8226 cell lines) via apoptosis induction
[19F]FBNA (N-(4-fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide) Imidazole 2-Nitroimidazole; Acetamide linker to 4-fluorobenzyl Radiosensitizing properties; nitro group enhances redox activity for antimicrobial applications

Key Findings :

Core Heterocycle Impact: The pyrimidinone core in the target compound favors hydrogen-bonding interactions (e.g., with Gly143 in protease targets) compared to pyridazinone or imidazole analogs, which exhibit distinct electronic profiles .

Substituent Effects: Fluorine: The 4-fluorophenyl/benzyl groups in the target compound improve metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., ethyl-substituted pyrimidinone in ) . Cyano vs. Nitro: The cyano group in the target compound provides moderate electron-withdrawing effects, whereas nitro groups (e.g., in [19F]FBNA) enhance redox activity for antimicrobial applications .

Linker Modifications :

  • Oxygen-based acetamide linkers (target compound) exhibit better solubility than thioacetamide analogs (), though sulfur-containing linkers may improve thiol-mediated targeting .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The synthesis of structurally analogous pyrimidinone derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example:

  • Substitution : React 4-fluorobenzylamine with a cyanoacetamide intermediate under alkaline conditions to introduce the fluorophenyl group .
  • Reduction : Use iron powder in acidic media to reduce nitro intermediates, ensuring controlled temperature (40–60°C) to prevent side reactions .
  • Condensation : Employ condensing agents like DCC (dicyclohexylcarbarbodiimide) or EDCI to couple intermediates, with monitoring via TLC or HPLC .
    Optimization : Apply Design of Experiments (DoE) to vary parameters (e.g., solvent polarity, catalyst loading) and assess yield/purity. For instance, a fractional factorial design can identify critical factors like reaction time and pH .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO to resolve aromatic protons and carbonyl signals. Overlapping peaks from fluorophenyl groups may require 19F^{19}F-NMR for unambiguous assignment .
  • XRD : Single-crystal X-ray diffraction confirms stereochemistry, particularly for the pyrimidinone core and acetamide linkage .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+ ~428.3 Da) and detects fragmentation patterns indicative of cyano and fluorophenyl groups .

Q. What in vitro assays are recommended for initial evaluation of biological activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ for kinase activity). IC50_{50} values can be derived from dose-response curves .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control. Include fluorobenzyl-containing analogs to assess structure-activity relationships .

Advanced Research Questions

Q. How can researchers design experiments to investigate environmental fate and degradation pathways?

Methodological Answer:

  • Photodegradation Studies : Expose the compound to UV light (254 nm) in aqueous buffers (pH 4–9) and analyze degradation products via LC-MS/MS. Compare half-lives under varying conditions .
  • Soil/Water Partitioning : Use OECD Guideline 121 to measure log KocK_{oc} (organic carbon-water partition coefficient). Spiked soil samples are extracted with acetonitrile and quantified via HPLC .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Iterative Validation : Compare DFT-calculated reaction pathways (e.g., Gibbs free energy barriers for pyrimidinone ring formation) with experimental kinetic data. Adjust computational models (e.g., solvent effects in Gaussian) to align with observed yields .
  • Cross-Validation : Use multiple software packages (e.g., Gaussian, ORCA) to assess the robustness of computational predictions for electrophilic substitution sites .

Q. What advanced methodologies study the compound’s interaction with enzyme targets?

Methodological Answer:

  • Molecular Docking : Perform AutoDock Vina simulations using crystal structures (e.g., PDB: 3ERT for estrogen receptors). Prioritize binding poses with hydrogen bonds to the fluorophenyl and acetamide moieties .
  • Mutagenesis Assays : Engineer enzyme variants (e.g., CYP450 isoforms) to assess metabolic stability. Measure KmK_m and VmaxV_{max} via LC-MS to identify critical residues .

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